molecular formula C11H10F3NO B6200840 1-benzoyl-2-(trifluoromethyl)azetidine CAS No. 2703779-43-3

1-benzoyl-2-(trifluoromethyl)azetidine

Cat. No.: B6200840
CAS No.: 2703779-43-3
M. Wt: 229.2
InChI Key:
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Description

1-benzoyl-2-(trifluoromethyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group and a trifluoromethyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-2-(trifluoromethyl)azetidine typically involves the intramolecular cyclization of suitable precursors. One common method involves the use of lithium hexamethyldisilazide (LiHMDS) as a strong base in tetrahydrofuran (THF) under reflux conditions. The electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, necessitating the use of a strong base to achieve cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-2-(trifluoromethyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

1-benzoyl-2-(trifluoromethyl)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzoyl-2-(trifluoromethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, including ring-opening and expansion reactions. These reactions are driven by the significant ring strain present in the azetidine ring, which makes it highly reactive under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-2-(trifluoromethyl)aziridine: A three-membered ring analog with similar reactivity but higher ring strain.

    1-benzoyl-2-(trifluoromethyl)pyrrolidine: A five-membered ring analog with reduced ring strain and different reactivity profiles.

Uniqueness

1-benzoyl-2-(trifluoromethyl)azetidine is unique due to its four-membered ring structure, which imparts a balance of ring strain and stability. This makes it an excellent candidate for various synthetic transformations and applications in different fields .

Properties

CAS No.

2703779-43-3

Molecular Formula

C11H10F3NO

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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